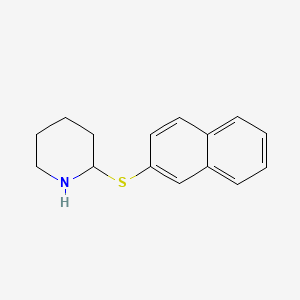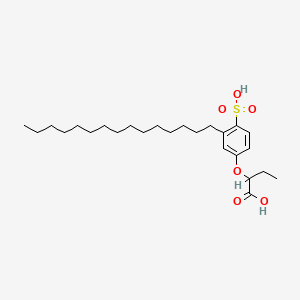
Butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)- is an organic compound with the molecular formula C25H42O6S It is characterized by a complex structure that includes a butanoic acid moiety, a pentadecyl chain, and a sulfophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)- typically involves multiple steps. One common method includes the sulfonation of phenol followed by the alkylation with a pentadecyl chain. The final step involves the esterification with butanoic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)- may involve large-scale reactors and continuous flow processes. The use of advanced separation techniques such as distillation and crystallization ensures the isolation of the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols and other reduced products.
Substitution: The sulfophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, nucleophiles such as amines and thiols
Major Products
The major products formed from these reactions include sulfonic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Investigated for its potential role in biological systems, including its interactions with cellular membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mecanismo De Acción
The mechanism of action of butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)- involves its interaction with molecular targets such as enzymes and cellular membranes. The sulfophenoxy group can interact with specific receptors, leading to various biological effects. The pentadecyl chain enhances the compound’s lipophilicity, facilitating its incorporation into lipid bilayers and affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid, 2-(4-sulfophenoxy)-: Lacks the pentadecyl chain, resulting in different chemical and biological properties.
Hexanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)-: Contains a longer aliphatic chain, affecting its solubility and reactivity.
Octanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)-: Similar structure but with an even longer chain, leading to distinct physical and chemical characteristics.
Uniqueness
Butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pentadecyl chain and the sulfophenoxy group makes it particularly versatile for various applications in research and industry.
Propiedades
Número CAS |
63512-58-3 |
|---|---|
Fórmula molecular |
C25H42O6S |
Peso molecular |
470.7 g/mol |
Nombre IUPAC |
2-(3-pentadecyl-4-sulfophenoxy)butanoic acid |
InChI |
InChI=1S/C25H42O6S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-21-20-22(31-23(4-2)25(26)27)18-19-24(21)32(28,29)30/h18-20,23H,3-17H2,1-2H3,(H,26,27)(H,28,29,30) |
Clave InChI |
BMTHSYMGDTZVLF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(CC)C(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


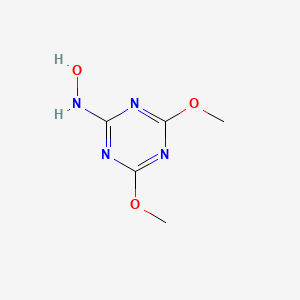
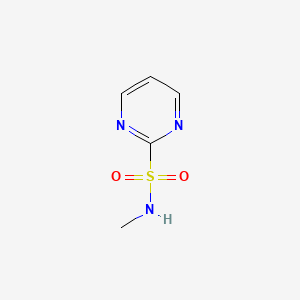
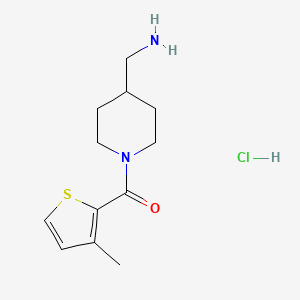
![2-Oxa-6,8-diazabicyclo[3.2.2]nonane](/img/structure/B13963401.png)

![4-[(Pyridin-2-yl)ethynyl]benzaldehyde](/img/structure/B13963418.png)
![4-bromo-1-methyl-3-[(methylamino)methyl]-1H-pyrazole-5-carbonitrile](/img/structure/B13963425.png)

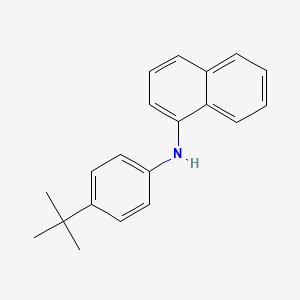

![5-Iodo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13963440.png)
![tert-butyl N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-N-[(1S)-4-(N'-hydroxycarbamimidoyl)-2,3-dihydro-1H-inden-1-yl]carbamate](/img/structure/B13963445.png)
